2-chloro-4-cyclopentylPhenol
Description
2-Chloro-4-cyclopentylphenol is a phenolic derivative featuring a chlorine atom at the 2-position and a cyclopentyl group at the 4-position of the aromatic ring. Phenolic compounds with bulky alkyl or aryl substituents are often studied for their antimicrobial activity, stability, and solubility profiles .
Properties
CAS No. |
13081-30-6 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-4-cyclopentylphenol |
InChI |
InChI=1S/C11H13ClO/c12-10-7-9(5-6-11(10)13)8-3-1-2-4-8/h5-8,13H,1-4H2 |
InChI Key |
JJCOYQMDJKSGEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties of 2-chloro-4-cyclopentylphenol (hypothetical) with structurally related compounds from the evidence:
Detailed Research Findings
Substituent Effects on Physical Properties
- Lipophilicity: Cyclohexyl and cyclopentyl groups increase hydrophobicity compared to phenyl or polar substituents. For example, 2-chloro-4-cyclohexylphenol (logP ~3.8 estimated) is more lipophilic than 2-chloro-4-nitrophenol (logP ~2.1) .
- Acidity: Electron-withdrawing groups (e.g., nitro, sulfonyl) lower the pKa of phenolic compounds. 2-Chloro-4-nitrophenol (pKa ~4.3) is significantly more acidic than alkyl-substituted analogs like 2-chloro-4-cyclohexylphenol (pKa ~9–10 estimated) .
Reactivity and Stability
- Environmental Degradation: 2-Chloro-4-nitrophenol undergoes efficient degradation via heterogeneous photo-Fenton processes due to its nitro group’s electron-deficient nature . In contrast, alkyl-substituted phenols (e.g., cyclohexyl, phenyl) are more resistant to oxidation, making them persistent in environmental matrices .
- Thermal Stability: Bulky substituents like cyclohexyl or phenyl may enhance thermal stability. For instance, 2-chloro-4-phenylphenol has been used in high-temperature industrial applications .
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